methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is an organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances their pharmacological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzoic acid derivatives with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted aromatic compounds. These products can have distinct properties and applications in different fields .
Scientific Research Applications
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiazolidine moiety is of interest in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The presence of the imino and oxo groups in the thiazolidine ring contributes to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-one: Explored for its antimicrobial and anticancer properties.
Uniqueness
Methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its specific substitution pattern and the presence of both imino and oxo groups in the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
InChI Key |
RVPDAFREEZSBDU-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.